molecular formula C9H10N2O2 B12854440 (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B12854440
M. Wt: 178.19 g/mol
InChI Key: IFXQNZQNZXIKSS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named (6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol under IUPAC guidelines, reflecting its fused bicyclic core and functional group placements. The molecular formula C₉H₁₀N₂O₂ corresponds to a molecular weight of 178.19 g/mol , as computed from isotopic composition. Key structural features include:

  • A six-membered pyridine ring fused to a five-membered imidazole ring.
  • A methoxy group (–OCH₃) at position 6 of the imidazo[1,2-a]pyridine scaffold.
  • A hydroxymethyl group (–CH₂OH) at position 2.

The canonical SMILES representation COC₁=CN₂C=C(N=C₂C=C₁)CO encodes these substituents and their spatial relationships.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of related imidazo[1,2-a]pyridine derivatives reveals planar fused-ring systems with minor deviations (root-mean-square deviation ≤ 0.024 Å). For (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the hydroxymethyl group adopts a near-perpendicular orientation relative to the bicyclic plane, as evidenced by torsion angles of 80.04° (C–C–C–O) and –96.30° (N–C–C–O) . Comparable steric effects are anticipated for the 6-methoxy analog due to similar electronic environments.

Crystallographic packing in these systems is stabilized by:

  • O–H⋯N hydrogen bonds forming inversion dimers with R₂²(10) motifs.
  • C–H⋯O interactions creating ribbon-like structures along crystallographic axes.
  • π–π stacking between aromatic systems, with centroid distances of 3.48–3.72 Å.
Crystallographic Parameter Value
Crystal system Triclinic
Space group P1
Unit cell dimensions a = 7.36 Å, b = 8.16 Å, c = 8.40 Å
Unit cell angles α = 62.36°, β = 67.29°, γ = 88.39°
Volume 405.14 ų

Table 1: Representative crystallographic data for structurally related imidazo[1,2-a]pyridine methanol derivatives.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis, HRMS)

While experimental spectra for the title compound are limited in publicly available literature, predictive analyses based on analogous systems provide insights:

¹H NMR (predicted):

  • Aromatic protons: δ 6.8–8.2 ppm (multiplet, 3H, pyridine/imidazole ring).
  • Methoxy group: δ 3.9 ppm (singlet, 3H, –OCH₃).
  • Hydroxymethyl group: δ 4.6 ppm (broad singlet, 2H, –CH₂OH) and δ 2.7 ppm (exchangeable, 1H, –OH).

¹³C NMR (predicted):

  • C2 (methanol-bearing carbon): δ 58–62 ppm.
  • C6 (methoxy-bearing carbon): δ 56–58 ppm.
  • Aromatic carbons: δ 110–150 ppm.

FT-IR (computed):

  • O–H stretch: 3200–3400 cm⁻¹ (broad).
  • C–O (methoxy): 1250–1270 cm⁻¹.
  • Imidazole ring vibrations: 1550–1650 cm⁻¹.

UV-Vis (estimated):

  • π→π* transitions: λₘₐₓ ≈ 270–310 nm (imidazo[1,2-a]pyridine core).

High-Resolution Mass Spectrometry (HRMS):

  • Exact mass: 178.0743 Da ([M+H]⁺, C₉H₁₁N₂O₂⁺).

Tautomeric Behavior and Conformational Analysis

The imidazo[1,2-a]pyridine system exhibits tautomerism dependent on protonation states and solvent environments. For (6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol, two primary tautomers are theorized:

  • N1-protonated form : Stabilized by conjugation between the pyridine nitrogen and methoxy group.
  • N3-protonated form : Favored in polar protic solvents due to hydrogen bonding with the hydroxymethyl group.

Conformational analysis via density functional theory (DFT) suggests the hydroxymethyl group adopts a gauche conformation relative to the imidazole ring, minimizing steric clash with the methoxy substituent. Rotational barriers for the –CH₂OH group are estimated at 8–12 kJ/mol, permitting dynamic interconversion at room temperature.

Comparative Structural Analysis with Related Imidazo[1,2-a]pyridine Derivatives

Structural comparisons highlight the electronic and steric effects of substituents:

Derivative Substituents Molecular Weight (g/mol) Key Structural Feature
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol –CH₃ at C5, –CH₂OH at C2 162.19 Planar core; hydroxymethyl perpendicular to ring
(5-Bromo-6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol –Br at C5, –OCH₃ at C6 257.10 Increased steric bulk at C5/C6
Title compound –OCH₃ at C6, –CH₂OH at C2 178.19 Methoxy enhances electron density at C7

Table 2: Structural comparison of imidazo[1,2-a]pyridine methanol derivatives.

The 6-methoxy group in the title compound induces electron-donating effects at C7, altering π-electron distribution compared to halogenated analogs. This modification enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) relative to non-substituted derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(6-methoxyimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-5,12H,6H2,1H3

InChI Key

IFXQNZQNZXIKSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)CO

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of 2-Aminopyridine with α-Bromo Ketones

A widely used method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-bromo ketones under mild conditions, often facilitated by microwave irradiation to enhance yield and reduce reaction time.

  • Procedure: Equimolar amounts of 2-aminopyridine and an α-bromo ketone are mixed neat or in a solvent such as ethanol and subjected to microwave irradiation at around 65 °C for 15–20 minutes.
  • Outcome: This method yields the imidazo[1,2-a]pyridine core efficiently, with yields up to 90% reported.
  • Advantages: Solvent- and catalyst-free conditions, short reaction times, and high yields make this method environmentally and economically attractive.
  • Reference Data:
Entry Solvent Conditions Time (min) Yield (%)
1 Toluene Thermal 8 51
2 Ethanol Thermal 8 58
3 Neat Thermal 60 80
4 Neat Microwave (MWI) 15 90
5 CCl4 Microwave (MWI) 8 57
6 Water Microwave (MWI) 8 77
7 THF Microwave (MWI) 8 73

Table 1: Effect of solvent and heating method on yield of imidazo[1,2-a]pyridine synthesis

Functionalization to Introduce the Methoxy Group

The methoxy substituent at the 6-position can be introduced by nucleophilic aromatic substitution or by starting with appropriately substituted 2-aminopyridine derivatives.

  • Example: Using 6-methoxy-2-aminopyridine as a starting material allows direct incorporation of the methoxy group during the cyclization step.
  • Alternative: Post-cyclization methylation of hydroxy-substituted intermediates using methylating agents such as sodium methoxide in methanol.

Preparation of the Methanol Substituent at the 2-Position

The methanol group at the 2-position is typically introduced by reduction of an ester or aldehyde precursor.

  • Two-step approach:
    • Formation of ester intermediate: For example, ethyl-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be synthesized by condensation of 6-methoxy-2-aminopyridine with ethyl bromopyruvate.
    • Reduction: The ester is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or lithium hydride/aluminum in methanol at room temperature.
  • Yields: The reduction step typically proceeds with moderate to good yields (~60%) and produces crystalline (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol after purification.
  • Reference: Similar methodology was reported for the synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, which can be adapted for the 6-methoxy derivative.

One-Pot Multicomponent Reactions Using Isocyanides and Aldehydes

Recent advances include one-pot syntheses involving isocyanides, aldehydes, and 2-aminopyridines catalyzed by montmorillonite K-10 clay under microwave irradiation.

  • Procedure: A mixture of 2-chlorobenzaldehyde, 2-amino-6-fluoropyridine (or substituted 2-aminopyridines), and an isocyanide is irradiated in 1,4-dioxane with K-10 clay at 100 °C for 30 minutes.
  • Outcome: This method efficiently produces functionalized imidazo[1,2-a]pyridine derivatives, which can be further modified to introduce methoxy and methanol groups.
  • Advantages: Short reaction times, mild conditions, and good yields.
  • Reference: RSC Advances, 2020.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Reference
Microwave-assisted condensation 2-Aminopyridine + α-bromo ketone, neat or EtOH, 65 °C, 15-20 min Catalyst- and solvent-free, fast Up to 90
Ester reduction Ethyl ester intermediate + LiAlH4 or LiH/Al, MeOH, RT, 2 h Direct alcohol formation ~60
One-pot multicomponent reaction 2-Aminopyridine + aldehyde + isocyanide + K-10 clay, MW, 100 °C, 30 min Efficient, mild, good yields Variable (40-80)
Nucleophilic aromatic substitution 6-Substituted 2-aminopyridine + methylating agents Direct methoxy introduction Moderate

Research Findings and Notes

  • The purity of reagents such as p-toluenesulfonyl chloride (pTsCl) significantly affects the efficiency of dehydration and cyclization steps in some synthetic routes.
  • Microwave irradiation enhances reaction rates and yields compared to conventional heating, enabling solvent- and catalyst-free protocols that are environmentally friendly.
  • The crystal structure of related imidazo[1,2-a]pyridin-2-yl methanol derivatives confirms the planarity of the fused ring system and the orientation of the methanol substituent, which is relevant for understanding reactivity and purification.
  • Functional group tolerance is broad in these syntheses, allowing for diverse substitution patterns on the imidazo[1,2-a]pyridine scaffold.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, dihydroimidazopyridines, and substituted imidazopyridines. These products are often intermediates in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol often involves various methods that enhance its yield and functionalization. Recent studies have reported efficient one-pot synthesis protocols that utilize intramolecular nucleophilic aromatic substitution reactions. These methods have led to the creation of novel tetracyclic imidazo[1,2-a]pyridine derivatives which demonstrate unique electronic properties suitable for pharmaceutical applications .

Antiviral Properties

One of the most notable applications of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol and its derivatives is their antiviral activity. Research has indicated that imidazo[1,2-a]pyridine-based compounds can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. For instance, derivatives synthesized from this compound have shown promising antiviral activity with IC50 values indicating effective inhibition of viral replication .

Cholinesterase Inhibition

Another significant application is in the field of neuropharmacology. Compounds derived from (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmission, and their inhibition is a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated strong inhibitory effects with IC50 values as low as 65 µM for BChE, suggesting their potential use in treating cognitive disorders .

Cardiovascular Health

Imidazo[1,2-a]pyridine derivatives are also being investigated for their roles in cardiovascular health. Studies have shown that these compounds can influence heart and circulatory functions, making them candidates for further development in treating cardiovascular diseases. Their structural properties allow for modifications that can enhance efficacy and reduce side effects associated with traditional cardiovascular medications .

Cosmetic Formulations

Beyond pharmacology, (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has potential applications in cosmetic formulations. The compound's properties may contribute to skin hydration and overall skin health when incorporated into topical products. Research into the stability and effectiveness of such formulations continues to expand the scope of this compound's utility in dermatology .

Case Studies and Research Findings

Study Focus Findings
Changunda et al. (2020)Synthesis of imidazo derivativesDeveloped a one-pot method yielding high concentrations of tetracyclic derivatives suitable for antiviral testing .
PMC6354011 (2019)AChE/BChE inhibitionIdentified several derivatives with significant inhibitory effects on cholinesterases, indicating potential for Alzheimer’s treatment .
MDPI Study (2024)Cosmetic formulationExplored the incorporation of imidazo derivatives into topical products, highlighting potential benefits for skin health .

Mechanism of Action

The mechanism of action of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and nature of substituents significantly influence molecular geometry, electronic properties, and biological activity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight pKa (Predicted) Density (g/cm³)
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol 6-OCH₃, 2-CH₂OH C₉H₁₀N₂O₂ 178.19 5.10 1.10
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol 5-CH₃, 2-CH₂OH C₉H₁₀N₂O 162.19 - -
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol 6-Br, 2-CH₂OH C₈H₇BrN₂O 227.04 - -
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol 5-OCH₃, 2-CH₂OH C₉H₁₀N₂O₂ 178.19 - -

Key Observations :

  • Methoxy vs.
  • Positional Isomerism : Methoxy substitution at position 6 (vs. 5) may optimize π-π stacking in crystal structures, as seen in related compounds where substituent positioning affects packing and hydrogen-bonding networks .

Key Observations :

  • The 6-methoxy group in compound S7 (Table 2) demonstrates potent antileishmanial activity, suggesting that methoxy substitution at position 6 enhances target affinity .
  • Chloro or bromo substituents (e.g., 6-Br, 6-Cl) may improve metabolic stability but could reduce solubility compared to methoxy derivatives .

Biological Activity

(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound features a fused imidazo[1,2-a]pyridine structure with a methanol group at the 2-position. This unique structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit promising anticancer activities. For instance, certain compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol could potentially inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures exhibit activity against a range of bacteria and fungi .

Neuroprotective Effects

Emerging research suggests that (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol may possess neuroprotective properties. Compounds in this class have been linked to the modulation of neurotransmitter systems and reduction of neuroinflammation, indicating potential applications in treating neurodegenerative diseases .

Mechanistic Studies

The biological activity of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling.

Case Studies

StudyFindings
Study 1 Investigated anticancer effects in breast cancer cell linesIndicated significant reduction in cell viability
Study 2 Assessed neuroprotective effects in animal modelsShowed reduced markers of neuroinflammation
Study 3 Evaluated antimicrobial activity against E. coli and S. aureusDemonstrated effective inhibition of bacterial growth

Q & A

Q. What are the established synthetic routes for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A two-step synthesis is commonly employed:

Condensation : React 6-methoxypyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K, 4 h), followed by neutralization with Na₂CO₃ and extraction with dichloromethane .

Reduction : Reduce the ester intermediate (e.g., ethyl-6-methoxyimidazo[1,2-a]pyridine-2-carboxylate) using LiAlH₄ in methanol (2 h, room temperature), followed by recrystallization from ethanol (yield: ~67%) .
Optimization Strategies :

  • Vary solvent polarity (e.g., diglyme for microwave-assisted reactions) to enhance reaction rates .
  • Adjust stoichiometry of reducing agents (LiAlH₄ vs. NaBH₄) to minimize side products.
  • Use column chromatography (silica gel) for purification of intermediates .

Q. What spectroscopic techniques are most effective for characterizing (6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, and what key spectral features should be identified?

Methodological Answer:

  • ¹H/¹³C-NMR :
    • ¹H-NMR : Methoxy (-OCH₃) proton at δ ~3.8–4.0 ppm; hydroxyl (-OH) proton at δ ~1.5–2.5 ppm (broad, exchangeable). Imidazo[1,2-a]pyridine aromatic protons appear between δ 7.0–8.5 ppm .
    • ¹³C-NMR : Methoxy carbon at δ ~55 ppm; carbonyl (if present) at δ ~160–170 ppm .
  • FT-IR : O-H stretch (~3200–3500 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C at ~1500–1600 cm⁻¹ .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 179.2 (calculated for C₉H₁₀N₂O₂) .

Advanced Research Questions

Q. How do non-covalent interactions (π-π stacking, hydrogen bonding) influence the crystal packing and stability of this compound?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl group forms O-H···N bonds (e.g., O1–H1···N1, ~2.7 Å) and C-H···O interactions (e.g., C6–H6···O1, ~3.3 Å), creating inversion dimers with R₂²(10) motifs .
  • π-π Stacking : Centroid distances between imidazo[1,2-a]pyridine rings range from 3.48–3.72 Å, stabilizing 3D supramolecular architecture .
    Implications :
  • Enhanced thermal stability due to dense packing.
  • Solubility challenges in non-polar solvents due to strong intermolecular interactions.

Table 1 : Key Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)7.3637, 8.1589, 8.3966
π-π Distance (Å)3.48–3.72
Hydrogen Bond Length (Å)2.7–3.3

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites. For imidazo[1,2-a]pyridines, HOMO is localized on the methoxy and imidazole groups, making them nucleophilic hotspots .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases). The hydroxyl and methoxy groups may form hydrogen bonds with active-site residues .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 15% O-H···N, 30% π-π contacts) to correlate crystal packing with solubility .

Q. How can microwave-assisted synthesis improve the efficiency of producing imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Reaction Time : Reduce from hours (conventional reflux) to minutes (e.g., 20 min at 150 W microwave irradiation) .
  • Solvent Optimization : Use high-boiling solvents like diglyme to prevent evaporation under irradiation .
  • Yield Improvement : Achieve >80% purity by minimizing side reactions (e.g., ester hydrolysis) through controlled temperature gradients.

Q. How can structural contradictions in XRD data (e.g., bond length discrepancies) be resolved during refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, applying restraints for geometrically strained bonds (e.g., C-O in methoxy groups) .
  • Validation Metrics : Cross-check with R₁ (≤0.05) and wR₂ (≤0.15) values. For imidazo[1,2-a]pyridines, C-C bond lengths in the fused ring system should be ~1.38–1.42 Å .
  • Hydrogen Placement : Assign riding models for H-atoms with standardized bond lengths (C-H = 0.93–0.98 Å; O-H = 0.82 Å) .

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